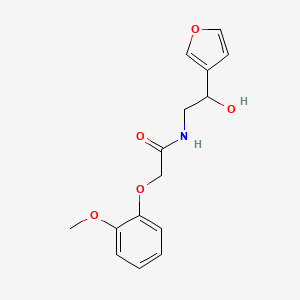

![molecular formula C20H16N2O3S2 B2517420 5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 353253-37-9](/img/structure/B2517420.png)

5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

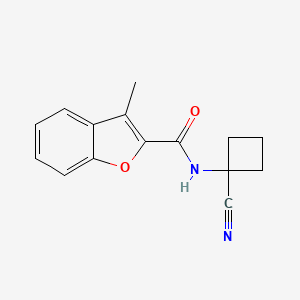

The compound "5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one" is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. The thienopyrimidinone core is a common feature in compounds that exhibit a range of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial activities . Additionally, derivatives of thienopyrimidinones have been studied for their anticancer properties and photostability, which are important for the development of new therapeutic agents .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves cyclization reactions starting from amino-thiophene carboxylic acid esters or amides. These precursors can undergo cyclization through direct reaction with thiourea or via intermediates such as N,N'-disubstituted thioureas when reacted with isothiocyanates . For example, the synthesis of 2-mercapto-3,5,7-triphenylpyrido[2,3-d]pyrimidine-4(3H)-one was achieved by reacting ethyl-2-amino-4,6-diphenylincotinate with phenyl isothiocyanate in pyridine . These methods provide a versatile approach to introducing various substituents on the thienopyrimidinone core, which can significantly alter the compound's biological activity and physical properties.

Molecular Structure Analysis

The molecular structure of thienopyrimidinone derivatives is characterized by the presence of a fused thieno and pyrimidinone ring system. The substitution pattern on this core structure is crucial for the biological activity of these compounds. X-ray crystallography has been used to confirm the structure of some derivatives, such as 2-(4-chlorophenoxy)-3-(4-chlorophenyl)-5,8,9-trimethylthieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one . The molecular docking studies using software like MOE can provide insights into how these compounds interact with biological targets, such as enzymes or receptors .

Chemical Reactions Analysis

Thienopyrimidinone derivatives can undergo various chemical reactions to yield new compounds with potentially different biological activities. For instance, the reaction of 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-ones with different reagents can lead to the formation of condensed heterocyclic systems . Acylation reactions have also been employed to produce 6-acylthio derivatives, which have shown a range of biological activities, including platelet antiaggregating and antiinflammatory effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidinone derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, stability, and photostability. For example, the solid-state photostability of certain thienopyrimidinone derivatives was tested by UV irradiation, and the compounds demonstrated stability over the course of the experiment . These properties are important for the practical application of these compounds as therapeutic agents, as they can affect the compound's behavior in biological systems and its suitability for formulation into drugs.

科学的研究の応用

Synthetic Methodologies and Chemical Properties

Research has extensively explored the synthetic pathways and chemical properties of pyrimidine derivatives, including compounds similar to the one specified. For instance, the study on hybrid catalysts underscores the importance of developing efficient synthetic routes for pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical applications due to their broad synthetic applicability and bioavailability. This review highlights the use of diverse hybrid catalysts to synthesize substituted pyrimidine derivatives, demonstrating the compound's relevance in the synthesis of lead molecules (Parmar, Vala, & Patel, 2023).

Biological Activities

Several studies have highlighted the extensive biological activities of pyrimidine derivatives, including anti-inflammatory and anticancer properties. Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidine derivatives have shown that these compounds exhibit potent anti-inflammatory effects due to their inhibitory response against the expression and activities of key inflammatory mediators (Rashid et al., 2021). Additionally, pyrimidine derivatives have been found to possess a range of pharmacological effects, including antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities, underscoring their potential as a versatile scaffold for new biologically active compounds (Chiriapkin, 2022).

Anticancer Applications

Pyrimidine derivatives also exhibit significant anticancer potential. A comprehensive review of pyrimidine analogs has emphasized their versatility as scaffolds with medicinal and biological potential, including anticancer, anti-HIV, antifungal, and antibacterial activities. The review provides insights into clinically approved pyrimidine-containing drugs and recent reports on the broad-spectrum activities of pyrimidine analogs, highlighting their importance in drug discovery (JeelanBasha & Goudgaon, 2021).

作用機序

Safety and Hazards

将来の方向性

The future directions for research on a compound like this could include further investigation of its synthesis, properties, and potential applications. This could involve studying its reactivity, exploring its potential uses in medicine or other fields, and developing new methods for its synthesis .

特性

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S2/c1-24-15-9-8-12(10-16(15)25-2)14-11-27-18-17(14)19(23)22(20(26)21-18)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAQRPVESYNOQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(4-nitrophenoxy)methyl]benzoate](/img/structure/B2517340.png)

![2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B2517342.png)

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2517343.png)

![4-amino-N-isopropyl-5-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2517344.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2517350.png)

![2-Azaspiro[4.5]decan-8-ol;hydrochloride](/img/structure/B2517352.png)

![2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2517353.png)